

# Application of Next-Generation Sequencing in the Diagnosis of Myelodysplastic Syndromes

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## Compound of Interest

Compound Name: MMPSI

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A Note on Terminology: The acronym "**MMPSI**" in the context of this document refers to "Malignant Migrating Partial Seizures of Infancy," a rare form of epilepsy. The application of next-generation sequencing (NGS) is indeed relevant for this condition, primarily for the identification of causative genetic mutations. However, the broader context of the request suggests an interest in myelodysplastic syndromes (MDS). This document will focus on the application of NGS in the diagnosis of MDS, a group of clonal hematopoietic stem cell neoplasms. A brief overview of the genetic basis of Malignant Migrating Partial Seizures of Infancy is also provided for clarity.

## Introduction to NGS in Myelodysplastic Syndromes Diagnosis

Myelodysplastic syndromes (MDS) are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, dysplasia in one or more myeloid lineages, peripheral blood cytopenias, and an increased risk of transformation to acute myeloid leukemia (AML).[1][2] The diagnosis of MDS has traditionally relied on morphological examination of peripheral blood and bone marrow, along with cytogenetic analysis.[1][3] However, the advent of next-generation sequencing (NGS) has revolutionized the diagnostic and prognostic landscape of MDS.[2][4][5]

NGS technologies enable the simultaneous analysis of multiple genes associated with myeloid malignancies, providing a comprehensive genomic profile of the patient's disease.[1] This has

led to the identification of recurrent somatic mutations in over 90% of MDS patients, which can aid in diagnosis, risk stratification, and therapeutic decision-making.[4][6]

#### Key Applications of NGS in MDS Diagnosis:

- **Differential Diagnosis:** NGS can help distinguish MDS from other causes of cytopenias, such as aplastic anemia or idiopathic cytopenias of undetermined significance (ICUS), by identifying clonal mutations.[4][5]
- **Improved Diagnostic Accuracy:** In cases with ambiguous morphological findings, the presence of specific somatic mutations can provide definitive evidence of a clonal myeloid neoplasm.[3][6]
- **Risk Stratification and Prognostication:** The type and number of mutations can predict disease course and overall survival, independent of traditional prognostic scoring systems.[4] For instance, mutations in genes like TP53 and RUNX1 are associated with a poorer prognosis, while SF3B1 mutations are often linked to a more favorable outcome.[5]
- **Therapeutic Guidance:** The identification of specific mutations can guide targeted therapies. For example, inhibitors of IDH1/2 are used for patients with corresponding mutations.[5][6]
- **Monitoring Disease Progression:** NGS can be used to monitor clonal evolution and detect the emergence of new mutations that may signify disease progression or relapse.[5]

## Commonly Mutated Genes in MDS

NGS panels for MDS typically target a set of genes known to be recurrently mutated in myeloid neoplasms. The following table summarizes some of the most frequently mutated genes in MDS and their primary functions.

Gene Family	Gene	Primary Function
Splicing Factors	SF3B1, SRSF2, U2AF1, ZRSR2	RNA splicing
DNA Methylation	DNMT3A, TET2, IDH1, IDH2	Epigenetic regulation
Chromatin Modification	ASXL1, EZH2	Histone modification
Transcription Factors	RUNX1, TP53, GATA2, ETV6	Regulation of gene expression
Signal Transduction	CBL, NRAS, KRAS	Cell signaling pathways
Cohesin Complex	STAG2, SMC1A, RAD21	Chromosome segregation

## Experimental Protocol: Targeted NGS Panel for MDS Diagnosis

This protocol outlines a general workflow for targeted NGS to identify somatic mutations in patients with suspected MDS.

### 1. Sample Collection and Preparation:

- Collect peripheral blood or bone marrow aspirate in EDTA tubes.
- Isolate genomic DNA from mononuclear cells using a certified DNA extraction kit.
- Quantify DNA concentration and assess purity using spectrophotometry or fluorometry.

### 2. Library Preparation:

- Fragment genomic DNA to a target size of 200-300 base pairs using enzymatic or mechanical methods.
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Use a targeted gene panel to enrich for regions of interest via hybrid capture or amplicon-based methods.

- Amplify the enriched library by PCR.

- Purify and quantify the final library.

### 3. Sequencing:

- Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq, NextSeq).
- Ensure sufficient sequencing depth to accurately call low-frequency somatic variants (typically >500x).

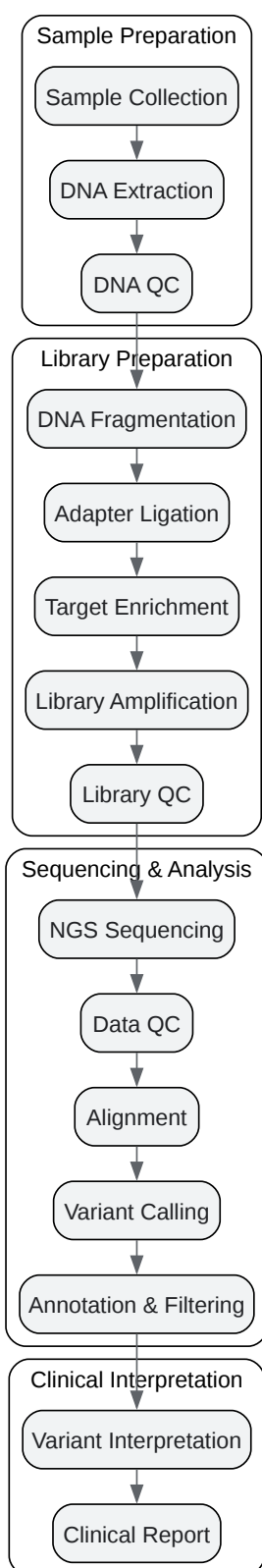
### 4. Bioinformatic Analysis:

- Perform quality control of raw sequencing reads.
- Align reads to the human reference genome (e.g., GRCh38/hg38).
- Call somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller optimized for somatic mutations.
- Annotate identified variants with information from public databases (e.g., dbSNP, ClinVar, COSMIC).
- Filter variants to retain pathogenic or likely pathogenic mutations in genes relevant to MDS.
- Calculate the variant allele frequency (VAF) for each mutation.

### 5. Interpretation and Reporting:

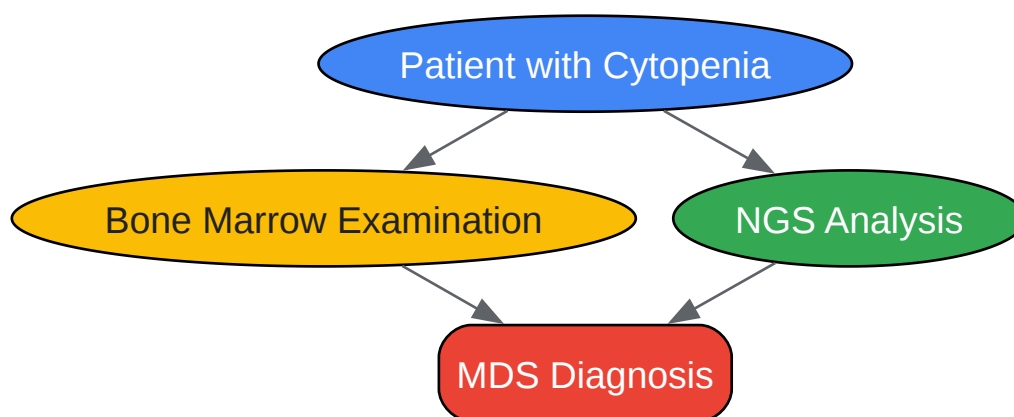
- Interpret the clinical significance of identified variants in the context of the patient's clinical and pathological findings.
- Generate a comprehensive report detailing the identified mutations, their VAFs, and their potential diagnostic, prognostic, and therapeutic implications.

## Workflow and Data Analysis Diagrams



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Caption: Targeted NGS workflow for MDS diagnosis.



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Caption: Diagnostic pathway for MDS incorporating NGS.

## A Note on Malignant Migrating Partial Seizures of Infancy (MMPSI)

Malignant Migrating Partial Seizures of Infancy (**MMPSI**) is a severe, early-onset epileptic encephalopathy.[7] While the term **MMPSI** was used in the initial query, it is important to distinguish it from MDS. The application of NGS in **MMPSI** is crucial for identifying the underlying genetic cause, which is often a de novo mutation.[7]

Mutations in the KCNT1 gene are the most common known cause of **MMPSI**. [7] Other genes that have been implicated include SCN2A, SCN1A, PLCB1, and others.[8][9][10] The diagnostic approach for **MMPSI** typically involves trio-based whole-exome or whole-genome sequencing to identify pathogenic variants.

## Conclusion

Next-generation sequencing has become an indispensable tool in the diagnosis and management of myelodysplastic syndromes. It provides crucial information that complements traditional diagnostic methods, leading to more accurate diagnoses, refined risk stratification, and personalized treatment strategies. The continued development and standardization of NGS-based assays will further enhance their clinical utility in the future.

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